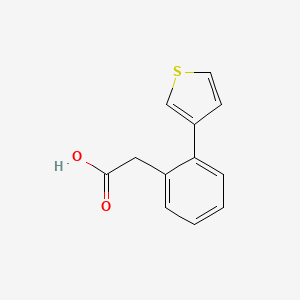

2-(2-(噻吩-3-基)苯基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(2-(Thiophen-3-yl)phenyl)acetic acid is a compound that belongs to the family of thiophene derivatives, which are known for their interesting chemical properties and potential biological activities. Thiophene is a five-membered sulfur-containing heterocycle that is often used as a building block in organic synthesis. The presence of the phenylacetic acid moiety suggests that this compound could have anti-inflammatory properties, as indicated by the activity of similar structures .

Synthesis Analysis

The synthesis of thiophene derivatives can be complex, involving multiple steps and various reagents. For example, some derivatives are synthesized by cyclization of carboxylic acid groups with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) . Another approach involves electrophilic substitution reactions on the thiophene ring, which can lead to a variety of substituted products . The synthesis of these compounds is often followed by characterization using techniques such as IR, NMR, and mass spectrometry to confirm their structures.

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be quite complex, with various substituents influencing the overall conformation and properties of the molecule. For instance, triorganotin(IV) complexes of related compounds have been studied, revealing a polymeric trigonal bipyramidal configuration with hydrogen bonding between the phenolic proton and the phenolic oxygen . The crystal structure of some derivatives, such as N'-(1-phenyl-benzylidene)-2-(thiophen-3-yl)acetohydrazides, shows that the thiophene and phenyl rings can be significantly inclined relative to each other, affecting the molecule's reactivity and interactions .

Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions, including electrophilic substitution, which typically occurs at the α-position of the thiophene ring . They can also react with bases or carbon disulfide to form ketene dithioacetals, or with isothiocyanates to yield ketene-S,N- and N,N-acetals . These reactions can be used to further modify the thiophene derivatives and introduce new functional groups that may enhance their biological activity or alter their physical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can vary widely depending on their specific substituents and molecular structure. For instance, the solubility of these compounds can be influenced by the ionization degree of carboxylic acid groups, as seen in poly(2-thiophen-3-yl-malonic acid), which is soluble in aqueous base solution . The thermal stability and electrical conductivity of these materials are also important characteristics, with some derivatives showing good thermal stability and semiconductor-like conductivity . The presence of carboxylic acid groups can also suggest potential anti-inflammatory activity, as seen in substituted (2-phenoxyphenyl)acetic acids .

科学研究应用

导电聚合物的合成和表征

2-(2-(噻吩-3-基)苯基)乙酸衍生物用于导电聚合物的合成。通过噻吩-3-基乙酰氯与4-吡咯-1-基苯酚的反应合成的噻吩-3-基乙酸4-吡咯-1-基苯酯(TAPE)单体,被用于通过电化学和化学聚合技术获得均聚物。TAPE与联噻吩或吡咯的共聚物被合成用于电致变色器件。这些聚合物的结构、热行为和电导率使用核磁共振、傅里叶变换红外光谱、差示扫描量热法、热重分析和扫描电镜等技术进行了广泛的研究(Bingöl et al., 2005)。

生物活性与毒性研究

含有噻吩-3-基部分的化合物已显示出各种生物活性,包括镇痛、抗精神病、利尿、抗炎、轻度抗菌和其他作用。合成了一系列2-(4-R-5-(噻吩-2-基)-4H-1,2,4-三唑-3-基硫代)乙酸的酯,并探索了它们的物理、化学性质和急性毒性。发现这些化合物毒性低或几乎无毒,表明它们在安全制药应用中的潜力(Salionov, 2015)。

电化学传感器

噻吩-3-基乙酸1,3-二氧代-1,3-二氢-异吲哚-2-基酯(TAE)用作导电聚合物传感器中的单体。此类传感器被设计用于生物应用,如DNA杂交电化学传感器。这些传感器利用由TAE合成的聚合物的导电特性,通过电化学信号的变化来监测生物识别事件(Cha et al., 2003)。

光伏应用

2-(2-(噻吩-3-基)苯基)乙酸的衍生物用于太阳能电池应用的有机敏化剂的分子工程。具有噻吩部分的敏化剂如JK-1和JK-2,表现出较高的入射光子对电流转换效率。它们在提高太阳能电池的光伏性能方面发挥着至关重要的作用(Kim et al., 2006)。

抗菌活性

一些含噻吩的化合物表现出显着的抗菌活性。通过噻吩-2-醛与其他组分反应合成的化合物对各种细菌和真菌菌株显示出有希望的抗菌和抗真菌活性。这表明2-(2-(噻吩-3-基)苯基)乙酸衍生物在开发新型抗菌剂中的潜在用途(Patel & Patel, 2017)。

未来方向

Thiophene derivatives, including “2-(2-(Thiophen-3-yl)phenyl)acetic acid”, have attracted attention due to their potential applications in various fields . They have shown important pharmacological activities and find large application in material science and coordination chemistry . Therefore, future research may focus on exploring these applications further and developing new synthesis methods for these compounds .

属性

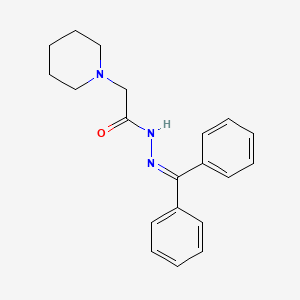

IUPAC Name |

2-(2-thiophen-3-ylphenyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S/c13-12(14)7-9-3-1-2-4-11(9)10-5-6-15-8-10/h1-6,8H,7H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFOGWDJJPKGWFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide](/img/structure/B2565909.png)

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2565912.png)

![3-chloro-N-[2-chloro-5-(dimethylsulfamoyl)phenyl]propanamide](/img/structure/B2565924.png)

![ethyl 2-(2,4-dimethylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2565925.png)

![6-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2565927.png)

![Cyclopent-3-en-1-yl-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2565931.png)